2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane
CAS No.: 3494-76-6
Cat. No.: VC3889256
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3494-76-6 |
|---|---|
| Molecular Formula | C12H24O2 |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | 5,5-dimethyl-2,4-di(propan-2-yl)-1,3-dioxane |
| Standard InChI | InChI=1S/C12H24O2/c1-8(2)10-12(5,6)7-13-11(14-10)9(3)4/h8-11H,7H2,1-6H3 |
| Standard InChI Key | SVYIRYSQKUXBPY-UHFFFAOYSA-N |
| SMILES | CC(C)C1C(COC(O1)C(C)C)(C)C |
| Canonical SMILES | CC(C)C1C(COC(O1)C(C)C)(C)C |
Introduction
Synthesis and Manufacturing Processes
Acetalization via Brønsted Acidic Ionic Liquids
The most documented synthesis route involves the acid-catalyzed acetalization of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol (TMPD). Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]), serve as recyclable catalysts, enabling reactions at 80–100°C with yields exceeding 80%. This method circumvents traditional drawbacks of mineral acid catalysts, such as corrosion and waste generation, while maintaining high regioselectivity for the 2,4-diisopropyl product.
Orthocarboxylic Acid Ester-Mediated Process
A patent-pending two-step approach (EP0866065A1) employs cyclic orthocarboxylic acid esters to enhance reaction efficiency . In the first step, TMPD reacts with trimethyl orthoformate to form a stable intermediate, which subsequently undergoes ketalization with isobutyraldehyde at 20–50°C . This method achieves 82% yield by minimizing thermal decomposition of reactants, a limitation of older azeotropic distillation techniques .
Table 1: Comparison of Synthesis Methods
Structural and Stereochemical Analysis
Molecular Geometry
The compound’s structure features a 1,3-dioxane ring with axial 5,5-dimethyl groups and equatorial 2,4-diisopropyl substituents. X-ray crystallography and computational modeling confirm a chair conformation, stabilized by steric hindrance between the isopropyl groups . The InChIKey (SVYIRYSQKUXBPY-UHFFFAOYSA-N) and SMILES (CC(C)C1C(COC(O1)C(C)C)(C)C) provide unambiguous identifiers for its stereochemistry .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1,120 cm⁻¹ (C–O–C stretching) and 2,960 cm⁻¹ (C–H stretching of isopropyl groups) dominate the spectrum, as recorded in the NIST WebBook .
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NMR: ¹³C NMR reveals six distinct signals: δ 22.1 (CH₃ of methyl groups), δ 25.3 (CH of isopropyl), δ 69.8 (dioxane ring O–C–O), and δ 98.4 (quaternary C-5) .
Physicochemical Properties
Table 2: Physical Properties of 2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 200.32 g/mol | |
| Density | 0.92 g/cm³ (predicted) | |
| Boiling Point | 245–247°C (estimated) | |
| LogP | 3.52 | |
| Collision Cross Section | 148.0 Ų ([M+H]+) |
Industrial and Research Applications
Specialty Chemical Intermediate
The compound serves as a precursor in synthesizing UV stabilizers and X-ray contrast media, as evidenced by its inclusion in WIPO patents . Its rigid structure enhances the thermal stability of polymeric additives, making it valuable in materials science .
Catalytic Cracking Studies
In petrochemical research, 2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane undergoes catalytic cracking with zeolites to produce isobutylene, a key monomer for synthetic rubbers and fuels. The reaction proceeds at 400°C with a 65% conversion rate, highlighting its potential in hydrocarbon processing.
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